molecular formula C11H6F3NO3 B1265732 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 574-92-5

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1265732
CAS No.: 574-92-5
M. Wt: 257.16 g/mol
InChI Key: BIRIVPOTERXIOW-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a trifluoromethyl group at the 7th position, and a carboxylic acid group at the 3rd position on the quinoline ring. It has a molecular formula of C11H6F3NO3 and a molecular weight of 257.17 g/mol .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used in the preparation of derivatives that exhibit anticancer properties . The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target molecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s ability to form stable complexes with target proteins is a key aspect of its mechanism of action. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the specific outcomes can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where the compound’s efficacy and safety profile change dramatically with varying dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic transformations can influence the compound’s activity and efficacy. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as sodium hydride . The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different biological activity and physicochemical properties.

    7-Trifluoromethylquinoline-3-carboxylic acid:

Uniqueness: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
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InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRIVPOTERXIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60966092
Record name 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid
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CAS No.

51776-97-7, 574-92-5
Record name 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid
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Record name 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid
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Record name 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)-
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Record name 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid
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Record name 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
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Record name 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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